6-Fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid
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Overview
Description
6-Fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid is a fluorinated indole derivative Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole derivative . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-methyl-1H-indole
- 5,6-Difluoro-1H-indole-2-carboxylic acid
- Ethyl 6-fluoro-1H-indole-2-carboxylate
Uniqueness
6-Fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the methyl group at specific positions on the indole ring can significantly impact its properties compared to other similar compounds .
Properties
Molecular Formula |
C10H10FNO2 |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
6-fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H10FNO2/c1-5-2-6(11)3-8-7(5)4-9(12-8)10(13)14/h2-3,9,12H,4H2,1H3,(H,13,14) |
InChI Key |
PIDWAYMDFPYMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CC(N2)C(=O)O)F |
Origin of Product |
United States |
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